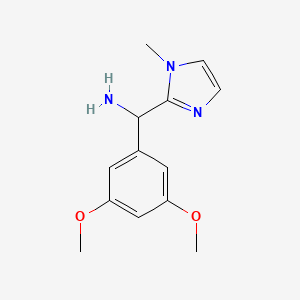
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a 3,5-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C13H17N3O2. It contains an imidazole ring and a 3,5-dimethoxyphenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.298. Other physical and chemical properties like boiling point, density, and pKa are predicted to be 436.7±55.0 °C, 1.20±0.1 g/cm3, and 2.71±0.10 respectively .Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
One area of research involves the study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, which is crucial for understanding drug metabolism and potential drug-drug interactions (DDIs). The selectivity of these inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, which is vital for predicting possible DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).
Novel Synthesis and Pharmaceutical Applications
Another significant application is found in the novel synthesis of pharmaceuticals and the study of their impurities. The synthesis processes and characterisation of impurities play a critical role in the development of safe and effective medications. For example, the synthesis and evaluation of omeprazole and its impurities demonstrate the importance of understanding and controlling the production of pharmaceuticals (Saini et al., 2019).
Corrosion Inhibition
Imidazoline and its derivatives, sharing a functional group related to the query compound, are extensively used as corrosion inhibitors. Their structure allows for effective adsorption onto metal surfaces, protecting them from corrosion. This has significant implications in the petroleum industry and other fields where metal preservation is crucial (Sriplai & Sombatmankhong, 2023).
Optoelectronic Materials
The development of optoelectronic materials also benefits from the study of compounds with structures similar to the query. Quinazolines and pyrimidines, for instance, are integral to creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of these structures into π-extended conjugated systems is valuable for crafting new optoelectronic materials (Lipunova et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, can bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a range of biological activities .
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16-5-4-15-13(16)12(14)9-6-10(17-2)8-11(7-9)18-3/h4-8,12H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTNOSQPAZUHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC(=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)
![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)
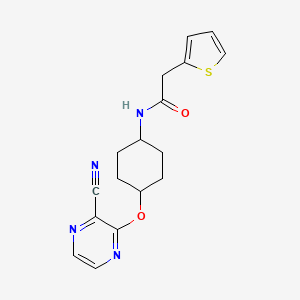
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)
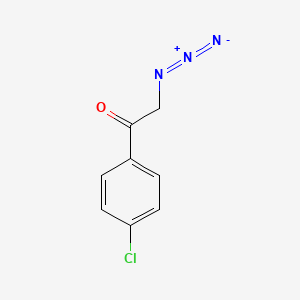
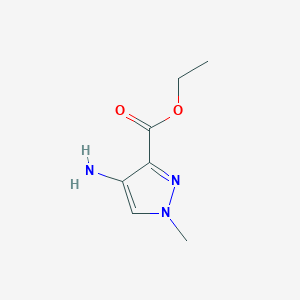
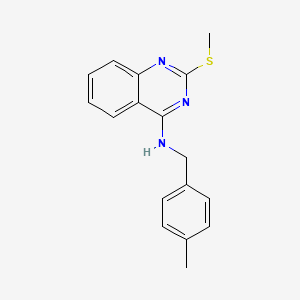
![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)
![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2524408.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2524410.png)
